molecular formula C8H11N3O3S B6236641 3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide CAS No. 1820759-89-4

3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide

Cat. No. B6236641
CAS RN: 1820759-89-4
M. Wt: 229.3
InChI Key:
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Description

3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide, commonly referred to as ESHPC, is a small molecule with a wide range of applications in the scientific community. It is used in a variety of fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

ESHPC has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, ESHPC is used as a protecting group to protect functional groups from unwanted reactions. In drug discovery, ESHPC has been used to synthesize novel compounds with potential therapeutic applications. In biochemistry, ESHPC has been used to study the structure and function of proteins, as well as to study enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of ESHPC is not fully understood. However, it is believed that the molecule acts as a competitive inhibitor of enzymes, which prevents them from catalyzing the desired reaction. Additionally, ESHPC may also act as an allosteric modulator, altering the structure of proteins and enzymes and thus affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ESHPC are not fully understood. However, it is believed that the molecule may have an inhibitory effect on certain enzymes, as well as an allosteric effect on proteins and enzymes. Additionally, ESHPC may also affect the metabolism of certain compounds and interfere with the binding of other molecules to proteins and enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using ESHPC in laboratory experiments is its ability to protect functional groups from unwanted reactions. Additionally, ESHPC is a relatively stable molecule and can be stored for long periods of time without significant degradation. However, ESHPC is not water soluble and must be used in an organic solvent. Additionally, ESHPC is not very soluble in many organic solvents, making it difficult to dissolve in solution.

Future Directions

There are a number of potential future directions for the use of ESHPC in scientific research. These include the development of new synthetic methods for the synthesis of ESHPC, the use of ESHPC in drug discovery and development, and the use of ESHPC to study the structure and function of proteins and enzymes. Additionally, further research is needed to investigate the biochemical and physiological effects of ESHPC and its potential therapeutic applications.

Synthesis Methods

The synthesis of ESHPC is a multi-step process that involves the reaction of ethanesulfonyl chloride with hydroxypyridine-2-carboximidamide in the presence of a base such as sodium hydroxide. The reaction is a nucleophilic substitution reaction, wherein the ethanesulfonyl chloride acts as the nucleophile and the hydroxypyridine-2-carboximidamide acts as the electrophile. The reaction produces ESHPC as a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide involves the reaction of ethanesulfonyl chloride with 2-aminopyridine to form 3-(ethanesulfonyl)pyridin-2-amine, which is then reacted with hydroxylamine hydrochloride to form the final product.", "Starting Materials": [ "Ethanesulfonyl chloride", "2-aminopyridine", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Ethanesulfonyl chloride is added dropwise to a solution of 2-aminopyridine in dichloromethane at room temperature. The reaction mixture is stirred for 2 hours.", "Step 2: The resulting 3-(ethanesulfonyl)pyridin-2-amine is isolated by filtration and washed with cold dichloromethane.", "Step 3: The 3-(ethanesulfonyl)pyridin-2-amine is dissolved in ethanol and hydroxylamine hydrochloride is added. The reaction mixture is stirred at room temperature for 4 hours.", "Step 4: The product is isolated by filtration, washed with cold ethanol, and dried under vacuum." ] }

CAS RN

1820759-89-4

Product Name

3-(ethanesulfonyl)-N'-hydroxypyridine-2-carboximidamide

Molecular Formula

C8H11N3O3S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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